molecular formula C15H26N4O2 B2567630 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide CAS No. 1333928-28-1

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide

Cat. No.: B2567630
CAS No.: 1333928-28-1
M. Wt: 294.399
InChI Key: CGUHHMWAOPCJAX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a cyclopropyl group, and a piperazine ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and piperazine ring play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxybutyl)piperazin-1-yl]acetamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-12(20)9-18-5-7-19(8-6-18)10-14(21)17-15(2,11-16)13-3-4-13/h12-13,20H,3-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUHHMWAOPCJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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